3-(Piperazin-1-yl)azetidine-3-carboxamide
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Overview
Description
3-(Piperazin-1-yl)azetidine-3-carboxamide is a heterocyclic compound that features both piperazine and azetidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)azetidine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperazine with azetidine derivatives. For example, the reaction of piperazine with 3-chloro-azetidine-3-carboxamide in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to improve yields and reduce reaction times . This method involves the use of microwave irradiation to accelerate the reaction between piperazine and azetidine derivatives.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or azetidine moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Piperazin-1-yl)azetidine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or agonist at various receptors, including dopamine and serotonin receptors . This interaction can modulate neurotransmitter levels and influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and has been studied for its antimicrobial and antipsychotic activities.
3-(4-Arylpiperazin-1-yl)cinnolines: These compounds are potential antifungal agents and share structural similarities with 3-(Piperazin-1-yl)azetidine-3-carboxamide.
Uniqueness
This compound is unique due to its combination of piperazine and azetidine moieties, which confer distinct chemical and biological properties
Biological Activity
3-(Piperazin-1-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different cell lines, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound is characterized by its unique azetidine ring structure combined with a piperazine moiety. The molecular formula is C8H14N4O, and it has a molecular weight of 170.22 g/mol. The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Research indicates that it may inhibit certain signaling pathways involved in cell proliferation and survival, particularly those associated with cancer cells. Notably, its potential as a STAT3 inhibitor has been explored, as STAT3 is known to play a crucial role in tumor growth and metastasis.
Antitumor Activity
Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines. For instance:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast) | 1.8 | STAT3 inhibition |
MDA-MB-468 (Breast) | 2.0 | Induction of apoptosis |
A549 (Lung) | 2.5 | Cell cycle arrest |
The compound's effectiveness against breast cancer cell lines MDA-MB-231 and MDA-MB-468 has been particularly noteworthy, demonstrating IC50 values below 3 μM, indicating potent inhibitory effects on cell viability .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity:
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 μg/mL | Bactericidal |
Escherichia coli | 16 μg/mL | Bacteriostatic |
Candida albicans | 64 μg/mL | Antifungal |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Case Study 1: Breast Cancer Treatment
A study conducted on the effects of this compound on breast cancer cells revealed that treatment led to a dose-dependent decrease in cell viability. The mechanism was linked to the disruption of STAT3 signaling pathways, which are often upregulated in cancer cells .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of the compound, it was found to effectively inhibit both gram-positive and gram-negative bacteria as well as fungi. The study highlighted its potential application in treating infections caused by resistant strains .
Comparative Analysis with Related Compounds
When compared to other piperazine derivatives, such as those containing additional functional groups or alternative ring structures, this compound exhibits superior potency against specific cancer types and microbial pathogens. This can be attributed to its unique structural features that enhance binding affinity to biological targets.
Table: Comparison of Biological Activities
Compound | IC50 (μM) | MIC (μg/mL) |
---|---|---|
This compound | 1.8 (MDA-MB-231) | 32 (S. aureus) |
Piperazine derivative A | 5.0 | 64 |
Piperazine derivative B | >10 | >128 |
Properties
Molecular Formula |
C8H16N4O |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-piperazin-1-ylazetidine-3-carboxamide |
InChI |
InChI=1S/C8H16N4O/c9-7(13)8(5-11-6-8)12-3-1-10-2-4-12/h10-11H,1-6H2,(H2,9,13) |
InChI Key |
DCEBVWYFJISAII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2(CNC2)C(=O)N |
Origin of Product |
United States |
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